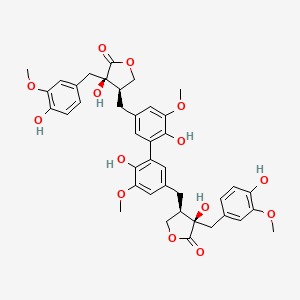

ブルソフラボノール F

概要

説明

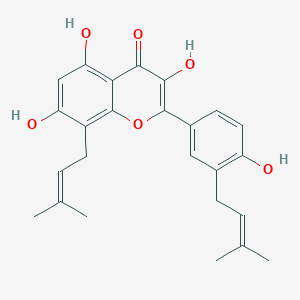

ブロッソフラボノール F は、クワ属、特にクワから単離されたプレニル化フラボノイド化合物です。プレニル化フラボノイドは、フラボノイドの親核に1つ以上のプレニル基が存在することを特徴とする特殊なタイプのフラボノイド誘導体です。 これらの化合物は、抗がん、抗炎症、神経保護効果など、さまざまな生物活性で知られています .

科学的研究の応用

Broussoflavonol F has a wide range of scientific research applications, including:

作用機序

ブロッソフラボノール F は、主に活性酸素種の生成に関与する酵素であるキサンチンオキシダーゼの阻害によってその効果を発揮します。 この酵素を阻害することにより、ブロッソフラボノール F は酸化ストレスと炎症を軽減し、その抗がんおよび抗炎症特性に貢献しています . 関与する分子標的と経路には、酸化ストレス経路の調節と炎症促進性メディエーターの阻害が含まれます .

生化学分析

Biochemical Properties

Broussoflavonol F plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, Broussoflavonol F inhibits the Fe²⁺-induced formation of thiobarbituric acid reactive substances (TBARS) in a concentration-dependent manner . This interaction suggests that Broussoflavonol F can act as an antioxidant, protecting cells from oxidative stress. Additionally, Broussoflavonol F exhibits cytotoxicity against human cancer cell lines, indicating its potential as an anti-cancer agent .

Cellular Effects

Broussoflavonol F exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Broussoflavonol F induces apoptosis and inhibits cell proliferation . This compound also affects the expression of genes involved in oxidative stress response, further highlighting its role as an antioxidant. Moreover, Broussoflavonol F has been reported to modulate cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of Broussoflavonol F involves several key interactions at the molecular level. Broussoflavonol F binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Broussoflavonol F inhibits the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, Broussoflavonol F can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell survival, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Broussoflavonol F change over time. Studies have shown that Broussoflavonol F is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to Broussoflavonol F has been observed to have sustained effects on cellular function, including prolonged antioxidant activity and continued inhibition of cancer cell proliferation . These findings suggest that Broussoflavonol F maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of Broussoflavonol F vary with different dosages in animal models. At lower doses, Broussoflavonol F exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, Broussoflavonol F may exhibit toxic or adverse effects. For instance, high doses of Broussoflavonol F have been associated with cytotoxicity in normal cells, indicating a potential threshold for safe and effective use . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

Broussoflavonol F is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, Broussoflavonol F inhibits enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress and protecting cells from damage. Additionally, Broussoflavonol F may influence the levels of metabolites involved in cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, Broussoflavonol F is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of Broussoflavonol F in target cells and tissues . The transport and distribution of Broussoflavonol F are crucial for its bioactivity, as they determine the concentration of the compound at its site of action. Understanding these processes can help optimize the therapeutic use of Broussoflavonol F.

Subcellular Localization

Broussoflavonol F exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, Broussoflavonol F may localize to the mitochondria, where it exerts its antioxidant effects by reducing the production of reactive oxygen species. The subcellular localization of Broussoflavonol F is essential for its bioactivity, as it determines the interactions with specific biomolecules and cellular processes.

準備方法

合成経路と反応条件

ブロッソフラボノール F の合成には、フラボノイド骨格のプレニル化が含まれます。プレニル化とは、フラボノイド構造にプレニル基(プレニル、ゲラニル、ラバンデュリル、ファルネシルなどのアルキル置換基)を付加することです。 この修飾は、酸化、環化、水酸化など、さまざまな化学反応によって達成できます .

工業的生産方法

ブロッソフラボノール F の工業的生産は、通常、クワ植物などの天然源からの化合物の抽出と単離を含みます。 合成生物学と代謝工学の高度な技術も、フラボノイドとその修飾形態の生産を強化するために探求されています .

化学反応の分析

反応の種類

ブロッソフラボノール F は、次のようないくつかのタイプの化学反応を起こします。

酸化: この化合物は、さまざまな酸化誘導体を形成するために酸化することができます。

還元: 還元反応は、化合物に存在する官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 反応条件は通常、所望の修飾を確実に達成するために、制御された温度、pHレベル、および溶媒系を含みます .

生成される主な生成物

これらの反応から生成される主な生成物には、ブロッソフラボノール F のさまざまな酸化、還元、置換誘導体が含まれます。 これらの誘導体は、多くの場合、強化または修飾された生物活性を示します .

科学研究への応用

ブロッソフラボノール F は、次のような幅広い科学研究への応用があります。

類似化合物との比較

類似化合物

ブロッソフラボノール F に類似する化合物には、次のような他のプレニル化フラボノイドが含まれます。

- ブロッソフラバン A

- ブロッソアウロン A

- ブロッソフラボノール G

独自性

ブロッソフラボノール F は、ヒトがん細胞株に対する高い細胞毒性でユニークであり、IC50値は3.83〜4.13 µMの範囲です . このことから、抗がん療法におけるさらなる研究開発の有望な候補となっています。

特性

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMNUQOUANAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

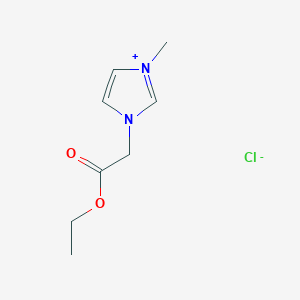

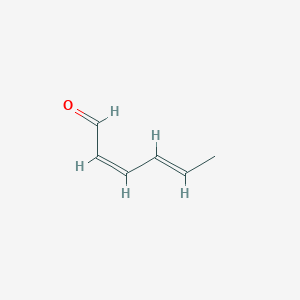

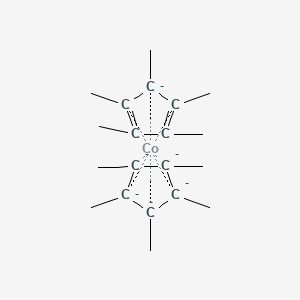

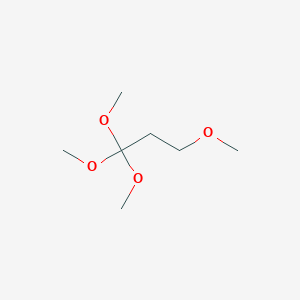

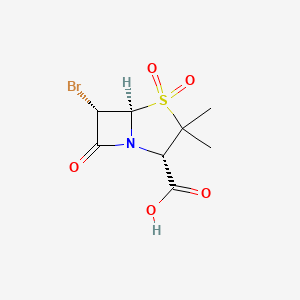

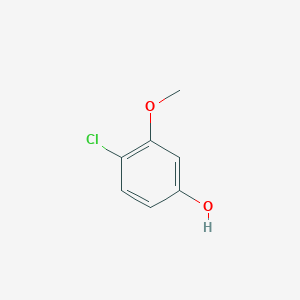

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

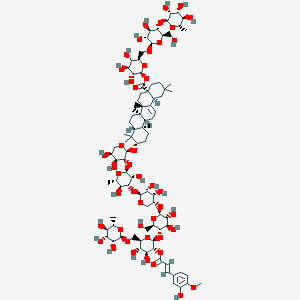

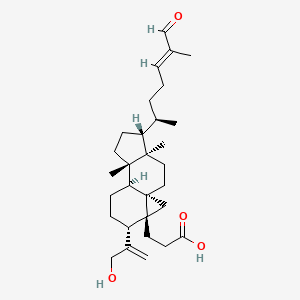

Feasible Synthetic Routes

Q1: What are the potential therapeutic targets of Broussoflavonol F?

A1: Broussoflavonol F has shown promising interactions with various protein targets relevant to disease pathways. Studies highlight its potential as a:

- SARS-CoV-2 Main Protease Inhibitor: Molecular docking studies suggest that Broussoflavonol F can bind to the main protease of SARS-CoV-2, potentially inhibiting its activity. [, ]

- PAK1 Inhibitor: Broussoflavonol F emerged as a potential PAK1 inhibitor in molecular docking simulations, implicating its potential use against COVID-19. []

- MAPK1 Inhibitor: Research indicates Broussoflavonol F exhibits strong binding affinity to MAPK1, suggesting potential as an anti-COVID-19 agent by inhibiting the MAPK1 pathway. []

- Fructose 1,6-Bisphosphatase (FBPase) Inhibitor: Molecular docking studies indicate that Broussoflavonol F can interact with the allosteric site of FBPase, a key enzyme in gluconeogenesis, suggesting potential antidiabetic activity. []

- Antiplatelet Agent: Broussoflavonol F has demonstrated strong inhibition of arachidonic acid (AA)-induced platelet aggregation, potentially acting as a cyclooxygenase inhibitor. []

Q2: What is the molecular structure of Broussoflavonol F?

A2: Broussoflavonol F is a prenylated flavonol. Although the provided research excerpts do not explicitly state the molecular formula and weight, they offer detailed spectroscopic data from techniques like UV, IR, HRESIMS, 1D, and 2D NMR. [, , , , , , ] These data are crucial for structural elucidation and confirmation.

Q3: How does the structure of Broussoflavonol F relate to its activity?

A3: While the provided research doesn't delve into comprehensive Structure-Activity Relationship (SAR) studies for Broussoflavonol F, it highlights the importance of its prenylated flavonol structure for its observed activities. For instance, the prenyl group is likely crucial for its interaction with targets like SARS-CoV-2 main protease and FBPase. [, ] Further research exploring modifications to its core structure could optimize its potency and selectivity for specific targets.

Q4: What is known about the stability of Broussoflavonol F?

A4: The provided research does not provide specific information about the stability of Broussoflavonol F under various conditions or potential formulation strategies to enhance its stability, solubility, or bioavailability. Future studies focusing on these aspects are essential for translating its therapeutic potential into practical applications.

Q5: Has Broussoflavonol F shown efficacy in in vitro or in vivo models?

A5: Yes, research indicates that Broussoflavonol F exhibits promising in vitro activities:

- Antioxidant Activity: Broussoflavonol F demonstrates potent antioxidant activity, as evidenced by its radical scavenging abilities against DPPH. [, ]

- Antimelanogenesis Activity: Broussoflavonol F shows potential as a cosmetic ingredient by inhibiting melanin production in B16 melanoma cells without significant cytotoxicity. []

- Cytotoxic Activity: Broussoflavonol F exhibits moderate cytotoxic activity against several human cancer cell lines, including KB, MCF-7, HepG-2, and LU. []

Q6: What are the potential sources of Broussoflavonol F?

A6: Broussoflavonol F has been identified and isolated from various plant sources, particularly those belonging to the Moraceae family. These sources include:

- Propolis from Stingless Bees: Broussoflavonol F is a notable component of propolis collected from stingless bees like Tetragonula aff. biroi and Wallacetrigona incisa. [, , , ]

- Macaranga Species: Several species of the Macaranga genus, including Macaranga gigantea, Macaranga inermis, Macaranga recurvata, and Macaranga indica, have been identified as sources of Broussoflavonol F. [, , , , ]

- Morus cathayana: This plant, belonging to the Moraceae family, has also been identified as a source of Broussoflavonol F. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。